Cerovive
Overview
Description
Cerovive is a nitrone-based free radical scavenger that was indicated for the treatment of acute ischemic stroke . It acted as a neuroprotectant, preserving neuronal tissue at risk of dying in the aftermath of stroke .
Synthesis Analysis
Cerovive was developed by Renovis, a US biotechnology company, and licensed to AstraZeneca . It had been in phase III development where it was evaluated in over 3,000 stroke patients in a series of clinical trials .
Chemical Reactions Analysis
Cerovive is a nitrone-based free radical scavenger . It was designed to act as a neuroprotectant, preserving neuronal tissue at risk of dying in the aftermath of stroke .
Scientific Research Applications
Neuroprotective Properties in Stroke Treatment
Cerovive, known chemically as NXY-059 or disufenton sodium, has been explored for its neuroprotective and free radical trapping properties in the context of stroke treatment. Research demonstrates its potential in acute stroke patients, where it is administered as a continuous intravenous infusion. A study focusing on its pharmacokinetics in stroke patients developed a population pharmacokinetic model and individualized dosing strategies based on patient characteristics such as creatinine clearance. This approach optimized the dosing strategy for Cerovive, ensuring early achievement of target plasma concentrations and adapting the treatment regimen for acute stroke (Jönsson et al., 2005).
Clinical Development and Trial Guidelines
Another study highlighted the journey of Cerovive in clinical trials, emphasizing its unique position as the first neuroprotective agent reaching clinical trials that met all the suggested guidelines for neuroprotective drug development. The research reviewed the criteria for advancing neuroprotective drugs to clinical investigation, proposing that Cerovive's preclinical profile adhered to these guidelines. This study sheds light on the rigorous process of drug development and the specific challenges and milestones Cerovive encountered in its path to clinical trials (Green, 2004).
Safety And Hazards
Future Directions
The discontinuation of Cerovive has highlighted the need for new effective drug treatments for stroke, a major cause of death and disability . There is also a need to devise schemes to get stroke victims to hospital sooner . This is a big obstacle to expanded use of t-PA and is also likely to be an issue with other new drugs that need to be administered soon after the onset of stroke .
properties
IUPAC Name |
disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/b12-7-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOVRYBVCMCGL-BPNVQINPSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NNa2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disufenton sodium | |
CAS RN |
168021-79-2 | |
Record name | DISUFENTON SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M1J3HN9VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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